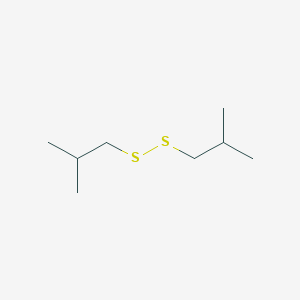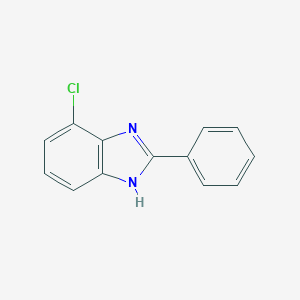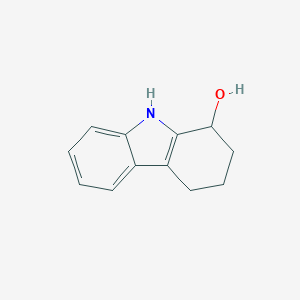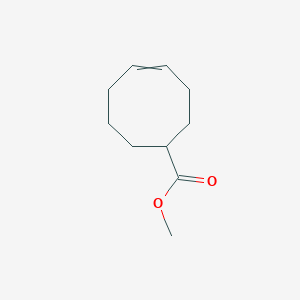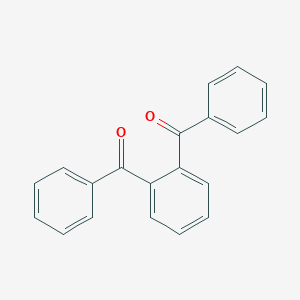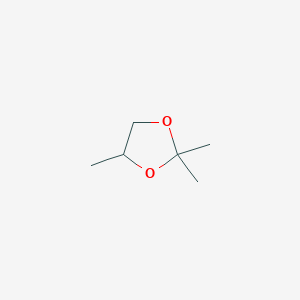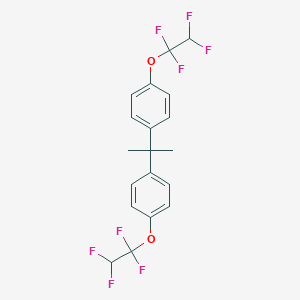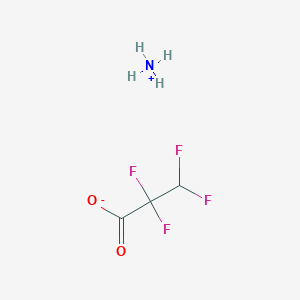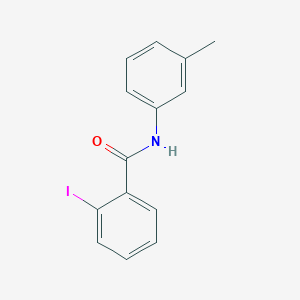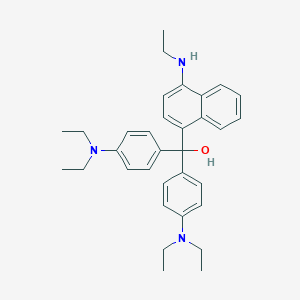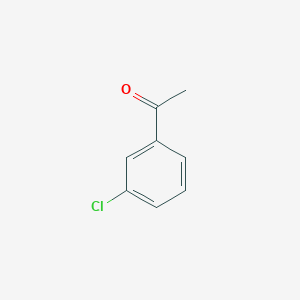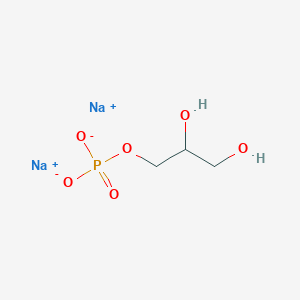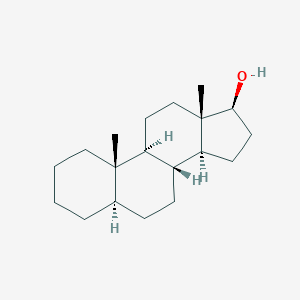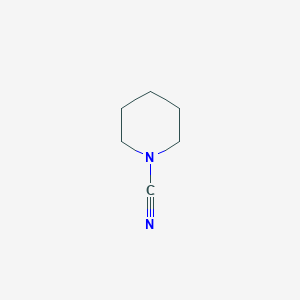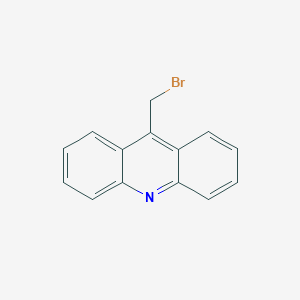
9-(Bromomethyl)acridine
Vue d'ensemble
Description
9-(Bromomethyl)acridine is an HPLC derivatizing agent used for fluorescent labeling of carboxylic acid .
Synthesis Analysis
The synthesis of 9-(Bromomethyl)acridine involves a multi-step reaction with 3 steps. The first step involves sodium ethylate and ethanol, followed by aqueous HCl in the second step. The third step involves dibenzoyl peroxide, tetrachloromethane, and N-bromo-succinimide .Molecular Structure Analysis
The molecular formula of 9-(Bromomethyl)acridine is C14H10BrN, and its molecular weight is 272.14 .Chemical Reactions Analysis
9-(Bromomethyl)acridine is used as an HPLC derivatizing agent for fluorescent labeling of carboxylic acids .Physical And Chemical Properties Analysis
9-(Bromomethyl)acridine is a light yellow to brown powder or crystal. It has a purity of at least 98.0% as determined by HPLC. It has a melting point of 165 °C .Applications De Recherche Scientifique
Photoactive Precursors for Neurotransmitter Amino Acids : 9-(Bromomethyl)acridine was used in combination with neurotransmitter amino acids like glycine and alanine to create photoactive precursors. These precursors, upon irradiation, release the active molecule rapidly, showing potential for applications in photopharmacology (Piloto et al., 2013).
Molecular Packing and Intermolecular Interactions : A study on acridine derivatives, including 9-(Bromomethyl)acridine, analyzed their molecular packing and intermolecular interactions in crystals. This research is significant for understanding the physical and chemical properties of these compounds (Wera et al., 2016).
Antitumor Applications : 9-(Bromomethyl)acridine derivatives have been synthesized for antitumor applications. These compounds have shown efficacy in inhibiting the growth of human tumor cell lines, demonstrating their potential in cancer treatment (Ellis & Stevens, 2001).
Chemotherapy Drug Development : The reactivity of the 9-aminoacridine chromophore, a component derived from 9-(Bromomethyl)acridine, is crucial in the development of chemotherapy drugs. This reactivity provides pathways to create novel cyclic and spirocyclic acridine derivatives (Ma et al., 2007).
DNA-Biopolymer Interactions : Studies on the interaction between acridine derivatives and DNA contribute to understanding their mutagenicity and carcinogenicity, which is vital in assessing the safety and mechanism of these compounds (Shukla et al., 2006).
Polymer Conjugates for Anticancer Drugs : 9-(Bromomethyl)acridine derivatives have been used to create polymer conjugates for anticancer drugs. These conjugates demonstrate controlled drug release and have shown potential in targeting cancer cells (Sedláček et al., 2012).
Ribosome Biogenesis Inhibition : 9-(Bromomethyl)acridine derivatives have been investigated for their effects on ribosome biogenesis in mammalian cells, which is a promising area for developing new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).
Antitumor Drug Synthesis and Characterization : Research on synthesizing and characterizing 9-substituted acridines, including 9-(Bromomethyl)acridine, focuses on their role as antitumor DNA-intercalating agents, contributing to cancer drug development (Kumar et al., 2017).
Safety And Hazards
9-(Bromomethyl)acridine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers One relevant paper is “DNA interaction of bromomethyl-substituted acridines” which discusses the synthesis of a series of acridines with bifunctional substituents, including 9-(Bromomethyl)acridine, for the dual properties of DNA alkylation and intercalation .
Propriétés
IUPAC Name |
9-(bromomethyl)acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYKBHQWLWIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165917 | |
| Record name | 9-Bromomethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Bromomethyl)acridine | |
CAS RN |
1556-34-9 | |
| Record name | 9-Bromomethylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromomethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Bromomethyl)acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

